3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
This compound represents a chemical compound with distinctive structural characteristics. According to systematic IUPAC nomenclature, the official name of this compound is 3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine;hydrochloride. The structure features a pyrrolidine ring connected to a phenoxy group, which is further substituted with a tert-butyl group at position 2 and a chlorine atom at position 4 of the phenyl ring. The compound exists as a hydrochloride salt, formed by the addition of hydrochloric acid to the parent compound.
The structural representation can be described using several standard chemical notations. The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C14H20ClNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
The corresponding InChIKey, which serves as a condensed digital representation of the compound, is:
IBIMNYWKMRWTJI-UHFFFAOYSA-N
Additionally, the Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
These structural identifiers provide standardized representations that enable precise identification and database searching of the compound.
CAS Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1146960-57-7. This unique identifier serves as a universal reference for the compound across chemical databases and literature.
Several alternative names and synonyms exist for this compound, reflecting different naming conventions and practices in chemical nomenclature:
| Alternative Names |
|---|
| This compound |
| 3-(2-(tert-Butyl)-4-chlorophenoxy)pyrrolidine hydrochloride |
| 3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine hydrochloride |
| 3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine;hydrochloride |
| 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidinehydrochloride |
The compound was first registered in chemical databases on March 8, 2012, with the most recent modification to its entry occurring on May 24, 2025. This registration history provides context for the chronological documentation of the compound in scientific literature.
It is worth noting that the parent compound, without the hydrochloride salt, is registered under CAS number 56830883 and is named 3-(2-Tert-butyl-4-chlorophenoxy)pyrrolidine. This relationship between the free base and salt form is important for understanding the chemical identity of the compound.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₂₁Cl₂NO. This formula can be broken down to understand the atomic composition of the compound:
| Element | Symbol | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |
|---|---|---|---|---|
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 21 | 1.008 | 21.168 |
| Chlorine | Cl | 2 | 35.453 | 70.906 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 290.234 |
The molecular weight of the compound is calculated to be 290.2 g/mol. This value is consistent across multiple sources and represents the sum of the atomic weights of all constituent atoms.
The molecular structure can be analyzed further by examining its component parts:
- The pyrrolidine ring (C₄H₉N): A five-membered heterocyclic ring containing nitrogen
- The phenoxy group (C₆H₄OCl): A benzene ring with oxygen and chlorine substituents
- The tert-butyl group (C₄H₉): A branched alkyl substituent
- The hydrochloride moiety (HCl): The salt-forming component
The parent compound, 3-(2-Tert-butyl-4-chlorophenoxy)pyrrolidine, has a molecular formula of C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol. The difference between the parent compound and the hydrochloride salt (36.43 g/mol) corresponds to the addition of HCl (36.46 g/mol), confirming the salt formation.
Properties
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIMNYWKMRWTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes and Methods
Salt Formation
After the organic synthesis, the free base of 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as dioxane or ethyl acetate. This step enhances the compound’s stability, crystallinity, and solubility for further applications.
Detailed Reaction Conditions and Yields
While direct preparation protocols for 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride are scarce, analogous synthetic sequences and intermediates provide insights into typical conditions:
| Step | Reagents/Conditions | Notes | Yield (%) (Reported or Estimated) |
|---|---|---|---|
| Lithium-halogen exchange | n-Butyllithium or Lithium diisopropylamide (LDA), low temperature (-78°C) | To generate aryllithium intermediate | High (typically >85%) |
| Carbonyl addition | Reaction with pyrrolidine ketone or protected pyrrolidine | Forms tertiary alcohol intermediate | Moderate to high (70-90%) |
| Dehydration | Thionyl chloride or phosphorus oxychloride | Converts alcohol to olefin or intermediate | Moderate (60-80%) |
| Reduction and deprotection | Pd/C catalyst with ammonium formate or hydrogenation | Removes protecting groups, saturates double bonds | High (80-95%) |
| Ether formation | Base-mediated nucleophilic substitution with phenol derivative | Formation of phenoxy linkage | Moderate to high (70-85%) |
| Hydrochloride salt formation | HCl in dioxane or ethereal solvent | Salt formation for stability | Quantitative |
These steps are adapted from related synthetic procedures for piperidine and pyrrolidine derivatives bearing bulky aryl ether substituents.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | Halogenated tert-butyl chlorophenol, pyrrolidine or protected pyrrolidine derivatives |
| Key Reactions | Lithium-halogen exchange, nucleophilic aromatic substitution, dehydration, reduction |
| Protecting Groups | Boc or similar carbamate groups for amine protection |
| Salt Formation | Hydrochloride salt via HCl treatment |
| Reaction Conditions | Low temperatures for lithiation (-78°C), acidic conditions for deprotection and salt formation |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Yields | Individual steps: 60-95%; overall multi-step yield ~50-60% |
| Environmental Considerations | Emerging green methods for tert-butyl intermediates; solvent and reagent optimization |
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy group and the pyrrolidine ring .
Scientific Research Applications
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel drugs, particularly those targeting central nervous system disorders.
Biological Studies: It is employed in studies investigating the inhibition of specific enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs include phenoxy-pyrrolidine derivatives with variations in substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Antimicrobial Activity:
- Pyrrolidine-Thiopyrimidinones: Compounds like 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 5a–c in ) showed potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans). Chlorine or tert-butyl groups in similar structures may enhance membrane penetration or target binding .
- Chlorine vs. Methyl: Chlorinated derivatives often exhibit stronger antimicrobial effects due to increased electrophilicity, as seen in quinolone antibiotics. The target compound’s 4-chloro substituent may confer similar advantages over methyl-substituted analogs .
Metabolic Stability:
- tert-Butyl Groups : Dietary antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) elevate glutathione S-transferase (GST) activity, suggesting tert-butyl groups may improve metabolic detoxification. This could imply that the target compound’s tert-butyl group enhances resistance to oxidative degradation .
Industrial and Regulatory Context
- Customs Tariff Listings : Compounds like N-(2-Chloroethyl)pyrrolidine hydrochloride () are regulated under specific classifications, highlighting industrial relevance. The target compound’s structural complexity may place it in similar regulatory categories for specialized applications .
- Synthetic Building Blocks : Enamine Ltd’s catalog () includes pyrrolidine derivatives with fluorinated or sulfonyl groups, underscoring the versatility of pyrrolidine scaffolds in drug discovery. The target compound’s tert-butyl and chloro substituents position it as a unique candidate for targeted synthesis .
Biological Activity
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and biological properties. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a chlorophenoxy moiety. This specific substitution pattern is crucial for its biological activity, influencing interactions with various molecular targets.
The primary mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as carbonic anhydrase and monoamine oxidase B (MAO B), which are involved in neurotransmitter regulation and other physiological processes .
- Receptor Interaction : It acts as a ligand for histamine H3 receptors, which play a significant role in central nervous system functions. Compounds with similar structures have demonstrated dual inhibitory effects on H3 receptors and MAO B, enhancing dopamine levels in the brain .
In Vitro Studies
Research has highlighted the compound's potential in various biological assays:
- Enzyme Inhibition : In vitro studies have shown that related compounds exhibit high inhibitory potency against MAO B (IC50 < 50 nM) while having variable affinity for H3 receptors .
- Neuroprotective Effects : The ability to increase dopamine levels suggests potential applications in treating neurodegenerative disorders like Parkinson's disease .
In Vivo Studies
Animal models have provided insights into the pharmacological effects:
- Behavioral Studies : In rat models, administration of similar compounds resulted in decreased food and water consumption, indicating central nervous system activity. Furthermore, these compounds significantly reduced MAO B activity (>90%) in the cerebral cortex, correlating with increased dopamine concentrations .
Case Studies
- Dual Target Ligands : A study focused on dual target ligands combining H3 receptor antagonism with MAO B inhibition found that modifications to the structure led to enhanced biological activity. For instance, a compound structurally related to this compound showed promising results with an IC50 of 4 nM against MAO B .
- Antiparasitic Activity : Although primarily studied for its neuropharmacological effects, structural analogs have been evaluated for antiparasitic activity against Trypanosoma brucei, highlighting the versatility of this class of compounds .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride with high purity?
- Methodological Answer : Key steps include:
- Reagent Selection : Use tert-butylamine derivatives and chlorophenol substrates under nucleophilic substitution conditions.
- Temperature Control : Maintain low temperatures (e.g., 0°C) during ester reductions (e.g., LiAlH₄ in THF) to avoid over-reduction of the pyrrolidine ring .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Critical Parameters : Monitor reaction progress via TLC or LC-MS to ensure intermediate formation and minimize side products.
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl, chlorophenoxy groups) and stereochemistry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
- Physicochemical Characterization : Determine melting point, solubility in DMSO/water, and hygroscopicity under controlled humidity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during functionalization of the pyrrolidine ring?
- Strategies :
- Catalytic Systems : Use bulky ligands (e.g., Buchwald-Hartwig catalysts) for cross-coupling reactions at hindered positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sterically crowded intermediates .
- Temperature/Time Optimization : Gradual warming (e.g., 0°C → room temperature) improves yields in oxidation reactions (e.g., H₂O₂/Na₂WO₄) without side-product formation .
- Case Study : highlights limited amine oxidation efficiency due to steric effects; iterative DOE (Design of Experiments) can identify optimal reagent ratios.
Q. What experimental approaches are suitable for investigating the compound’s biological activity and target interactions?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for neurological targets (e.g., GPCRs) .
- Enzyme Inhibition : Kinetic studies (IC₅₀ determination) with fluorogenic substrates .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics to immobilized proteins .
- X-ray Crystallography : Co-crystallization with target enzymes to resolve binding modes .
Q. How should researchers address contradictions in reported biological activities across studies?
- Resolution Strategies :
- Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell line/passage number .
- Orthogonal Validation : Confirm activity via multiple methods (e.g., functional cAMP assays alongside binding studies) .
- Meta-Analysis : Compare structural analogs (e.g., ’s 3-(2,3-dichlorophenoxy)pyrrolidine hydrochloride) to identify substituent-dependent activity trends .
Q. What methods improve solubility and stability in biological assays?
- Approaches :
- Salt Formation : Explore alternative counterions (e.g., mesylate or citrate) to enhance aqueous solubility .
- Co-Solvents : Use cyclodextrins or PEG-based solutions for in vivo studies .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytically sensitive groups (e.g., ester linkages) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
